molecular formula C13H17N3 B13342269 (1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine

(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No.: B13342269
M. Wt: 215.29 g/mol
InChI Key: QKSXBVAUFLEQSR-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in several scientific research areas due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylbenzimidazole with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Ethylbenzimidazole: A precursor in the synthesis of (1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine.

    Cyclopropylamine: Another precursor used in the synthesis

Uniqueness

This compound is unique due to its cyclopropyl and ethyl substitutions, which confer specific chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and biological activity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methanamine

InChI

InChI=1S/C13H17N3/c1-2-13-15-11-7-9(8-14)3-6-12(11)16(13)10-4-5-10/h3,6-7,10H,2,4-5,8,14H2,1H3

InChI Key

QKSXBVAUFLEQSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1C3CC3)C=CC(=C2)CN

Origin of Product

United States

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